Citalopram Hydrobromide

Catalog No.
S523860
CAS No.
59729-32-7
M.F
C20H22BrFN2O
M. Wt
405.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram Hydrobromide

CAS Number

59729-32-7

Product Name

Citalopram Hydrobromide

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide

Molecular Formula

C20H22BrFN2O

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H

InChI Key

WIHMBLDNRMIGDW-UHFFFAOYSA-N

SMILES

Array

Synonyms

Celexa, Citalopram, Citalopram Hydrobromide, Cytalopram, Escitalopram, Escitalopram Oxalate, Lexapro, Lu-10-171, Lu10171, Seropram

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

The exact mass of the compound Citalopram hydrobromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758684. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Citalopram Hydrobromide (CAS 59729-32-7) is the hydrobromide salt of a highly selective serotonin reuptake inhibitor (SSRI) [1]. In procurement and industrial contexts, the hydrobromide salt is the standard active pharmaceutical ingredient (API) and analytical reference material due to its highly crystalline solid-state stability, distinct aqueous solubility profile, and well-characterized polymorphic behavior[2]. Unlike the free base or hydrochloride salt, citalopram hydrobromide offers non-hygroscopic handling characteristics, making it the required material for legacy formulation replication, strict pharmacopeial compliance, and precise neurochemical assays[1].

Substituting citalopram hydrobromide with the free base, hydrochloride salt, or the enantiopure escitalopram oxalate introduces critical process and assay failures [1]. The free base and hydrochloride forms exhibit higher hygroscopicity and different aqueous solubility, which compromises reproducible weighing, long-term storage, and dissolution kinetics in controlled-release manufacturing models [2]. Furthermore, substituting with escitalopram oxalate eliminates the R-enantiomer, which acts as a crucial allosteric modulator at the serotonin transporter (SERT)[1]. This omission fundamentally alters the binding kinetics and dissociation rates in neuropharmacological assays, rendering comparative data invalid[1].

Non-Hygroscopic Stability for Reproducible Gravimetric Handling

Citalopram hydrobromide is engineered to overcome the handling limitations of alternative salt forms. While citalopram hydrochloride and the free base exhibit undesirable hygroscopicity that complicates precise gravimetric analysis and long-term storage, the hydrobromide salt forms a stable, highly crystalline powder that resists moisture uptake under standard conditions [1].

Evidence DimensionMoisture uptake and solid-state handling stability
Target Compound DataNon-hygroscopic, stable crystalline powder
Comparator Or BaselineCitalopram hydrochloride / Free base (exhibit undesirable hygroscopicity)
Quantified DifferenceSubstantially lower moisture absorption, ensuring gravimetric precision
ConditionsStandard ambient storage and formulation handling conditions

Prevents moisture-induced degradation and weight variation during formulation, ensuring batch-to-batch reproducibility.

Distinct SERT Allosteric Modulation via the R-Enantiomer

In neuropharmacological receptor assays, citalopram hydrobromide (a racemate) exhibits fundamentally different binding kinetics than escitalopram oxalate (the pure S-enantiomer). The R-enantiomer present in citalopram binds to an allosteric site on the SERT, which decreases the dissociation rate of the S-enantiomer and functionally antagonizes its reuptake inhibition compared to the pure S-enantiomer alone [1].

Evidence DimensionSERT binding kinetics and allosteric modulation
Target Compound DataRacemic mixture provides dual orthosteric/allosteric binding (IC50 ~ 1.8 - 5.4 nM)
Comparator Or BaselineEscitalopram oxalate (pure S-enantiomer, lacks R-enantiomer allosteric antagonism)
Quantified DifferenceAltered dissociation rate and functional antagonism at the transporter
ConditionsIn vitro SERT binding assays and synaptosome uptake models

Essential for researchers specifically modeling the allosteric regulatory mechanisms of the serotonin transporter that cannot be observed with enantiopure substitutes.

Designated EP/USP Reference Standard Compliance

For quality control and analytical workflows, citalopram hydrobromide is the strictly designated reference material. Pharmacopeial monographs (EP/USP) mandate the use of the hydrobromide salt with a purity exceeding 99.8% for system suitability testing, retention time verification, and impurity profiling, a requirement that cannot be legally or technically fulfilled by crude extracts or alternative salts .

Evidence DimensionRegulatory and analytical compliance
Target Compound Data>99.8% purity, designated EP/USP Reference Standard
Comparator Or BaselineNon-compendial salts or crude citalopram
Quantified DifferenceMeets strict pharmacopeial system suitability criteria
ConditionsHPLC/UV analytical workflows for QC

Guarantees compliance with international regulatory standards for pharmaceutical analysis and assay validation.

Differentiated Aqueous Solubility for Controlled Release Formulation

The choice of salt drastically alters the dissolution profile of citalopram. Citalopram hydrobromide is sparingly soluble in water (approximately 15.46 mg/mL at 22°C) [1], whereas citalopram hydrochloride is very soluble . This distinct solubility profile of the hydrobromide salt is specifically leveraged to control release rates in solid oral dosage forms and specific in vitro dissolution models.

Evidence DimensionAqueous solubility
Target Compound DataSparingly soluble (~15.46 mg/mL at 22°C)
Comparator Or BaselineCitalopram hydrochloride (Very soluble)
Quantified DifferenceSignificantly lower dissolution rate in aqueous media
ConditionsAqueous dissolution at 22°C

Allows formulators to predictably engineer controlled-release matrices that would dissolve too rapidly if the hydrochloride salt were used.

Analytical QC and System Suitability Testing

As the designated EP/USP reference standard, citalopram hydrobromide is the required material for calibrating HPLC systems, validating assay methods, and quantifying impurities in pharmaceutical manufacturing .

SERT Allosteric Modulation Studies

Ideal for neuropharmacological research investigating the distinct kinetic interactions and allosteric antagonism at the serotonin transporter, leveraging the presence of the R-enantiomer[1].

Legacy Formulation Replication and Controlled Release

Procured for the development, bioequivalence testing, and manufacturing of solid oral dosage forms where the specific sparingly soluble profile and non-hygroscopic nature of the HBr salt are required[2].

Solid-State Polymorphism Research

Used as a baseline material in materials science and pre-formulation studies to investigate crystal packing, polymorphic transitions, and solid-state stability under varying environmental stress [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

404.08995 Da

Monoisotopic Mass

404.08995 Da

Heavy Atom Count

25

Appearance

White Solid

Melting Point

177-179°C

UNII

I1E9D14F36

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (52.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Citalopram Hydrobromide is the orally bioavailable hydrobromide salt of the racemic bicyclic phthalene derivative citalopram with antidepressant activity. As a selective serotonin reuptake inhibitor (SSRI), citalopram selectively inhibits the CNS neuronal reuptake of serotonin, thereby potentiating serotonergic activity in the central nervous system (CNS). This agent has minimal effects on the CNS neuronal reuptake of norepinephrine (NE) and dopamine (DA).

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

59729-32-7

Metabolism Metabolites

Citalopram is metabolized mainly in the liver via N-demethylation to its principle metabolite, demethylcitalopram. Other metabolites include didemethylcitalopram, citalopram N-oxide, and a deaminated propionic acid derivative. However, the predominant entity in plasma is unchanged citalopram. Cytochrome P450 (CYP) 3A4 and 2C19 isozymes appear to be principally involved in producing demethylcitalopram. Demethylcitalopram appears to be further N-demethylated by CYP2D6 to didemethylcitalopram. Citalopram metabolites possess little pharmacologic activity in comparison to their parent compound and do not likely contribute to the clinical effect of the drug. Route of Elimination: 12-23% of an oral dose of citalopram is recovered unchanged in the urine, while 10% of the dose is recovered in the feces. Half Life: 35 hours

Wikipedia

Citalopram hydrobromide

FDA Medication Guides

CELEXA
CITALOPRAM HYDROBROMIDE
SOLUTION;ORAL
TABLET;ORAL
FOREST LABS
ALLERGAN
12/03/2012
08/18/2023
CITALOPRAM
CITALOPRAM HYDROBROMIDE
CAPSULE; ORAL
ALMATICA
08/18/2023

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Characterization of gut microbiome in mice model of depression with divergent response to escitalopram treatment

Jiajia Duan, Yu Huang, Xunmin Tan, Tingjia Chai, Jing Wu, Hanping Zhang, Yifan Li, Xi Hu, Peng Zheng, Ping Ji, Libo Zhao, Deyu Yang, Liang Fang, Jinlin Song, Peng Xie
PMID: 34016954   DOI: 10.1038/s41398-021-01428-1

Abstract

Depression is a common and heterogeneous mental disorder. Although several antidepressants are available to treat the patients with depression, the factors which could affect and predict the treatment response remain unclear. Here, we characterize the longitudinal changes of microbial composition and function during escitalopram treatment in chronic unpredictable mild stress (CUMS) mice model of depression based on 16 S rRNA sequencing and metabolomics. Consequently, we found that escitalopram (ESC) administration serves to increase the alpha-diversity of the gut microbiome in ESC treatment group. The microbial signatures between responder (R) and non-responder (NR) groups were significantly different. The R group was mainly characterized by increased relative abundances of genus Prevotellaceae_UCG-003, and depleted families Ruminococcaceae and Lactobacillaceae relative to NR group. Moreover, we identified 15 serum metabolites responsible for discriminating R and NR group. Those differential metabolites were mainly involved in phospholipid metabolism. Significantly, the bacterial OTUs belonging to family Lachnospiraceae, Helicobacteraceae, and Muribaculaceae formed strong co-occurring relationships with serum metabolites, indicating alternations of gut microbiome and metabolites as potential mediators in efficiency of ESC treatment. Together, our study demonstrated that the alterations of microbial compositions and metabolic functions might be relevant to the different response to ESC, which shed new light in uncovering the mechanisms of differences in efficacy of antidepressants.


Optimizing prediction of response to antidepressant medications using machine learning and integrated genetic, clinical, and demographic data

Dekel Taliaz, Amit Spinrad, Ran Barzilay, Zohar Barnett-Itzhaki, Dana Averbuch, Omri Teltsh, Roy Schurr, Sne Darki-Morag, Bernard Lerer
PMID: 34238923   DOI: 10.1038/s41398-021-01488-3

Abstract

Major depressive disorder (MDD) is complex and multifactorial, posing a major challenge of tailoring the optimal medication for each patient. Current practice for MDD treatment mainly relies on trial and error, with an estimated 42-53% response rates for antidepressant use. Here, we sought to generate an accurate predictor of response to a panel of antidepressants and optimize treatment selection using a data-driven approach analyzing combinations of genetic, clinical, and demographic factors. We analyzed the response patterns of patients to three antidepressant medications in the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study, and employed state-of-the-art machine learning (ML) tools to generate a predictive algorithm. To validate our results, we assessed the algorithm's capacity to predict individualized antidepressant responses on a separate set of 530 patients in STAR*D, consisting of 271 patients in a validation set and 259 patients in the final test set. This assessment yielded an average balanced accuracy rate of 72.3% (SD 8.1) and 70.1% (SD 6.8) across the different medications in the validation and test set, respectively (p < 0.01 for all models). To further validate our design scheme, we obtained data from the Pharmacogenomic Research Network Antidepressant Medication Pharmacogenomic Study (PGRN-AMPS) of patients treated with citalopram, and applied the algorithm's citalopram model. This external validation yielded highly similar results for STAR*D and PGRN-AMPS test sets, with a balanced accuracy of 60.5% and 61.3%, respectively (both p's < 0.01). These findings support the feasibility of using ML algorithms applied to large datasets with genetic, clinical, and demographic features to improve accuracy in antidepressant prescription.


Doxycycline at subantimicrobial dose combined with escitalopram reverses depressive-like behavior and neuroinflammatory hippocampal alterations in the lipopolysaccharide model of depression

Bruna Stefânia Ferreira Mello, Adriano José Maia Chaves Filho, Charllyany Sabino Custódio, Patrícia de Araújo Rodrigues, Jaqueline V Carletti, Silvânia Maria Mendes Vasconcelos, Francisca Cléa Florenço de Sousa, Lia Lira Olivier Sanders, Danielle S Macedo
PMID: 34161892   DOI: 10.1016/j.jad.2021.05.083

Abstract

Doxycycline (DOXY) is a second-generation tetracycline with anti-inflammatory and neuroprotective effects. A proinflammatory profile seems to predict the severity of depressive symptoms. In the present study, we aimed at determining whether the anti-inflammatory action of subantimicrobial-dose doxycycline (SDD) (DOXY, 10mg/kg), alone or combined with the antidepressant escitalopram (ESC), could revert lipopolysaccharide-induced depressive-like alterations in mice. Male Swiss mice received saline or lipopolysaccharide (LPS) for ten consecutive days. From the 6
day of LPS exposure, they were treated with DOXY 10 mg/kg, ESC 4 mg/kg, DOXY 10 mg/kg plus ESC 4 mg/kg (DOXY+ESC), or saline. On the 10
day, we assessed behavioral despair (forced swimming test), anhedonia (sucrose preference test), brain oxidative stress markers, and inflammatory and protective pathways related to depression, such as NF-kB and phospho-CREB. Our results showed that DOXY alone or combined with ESC reduced hippocampal Iba-1 expression and interleukin (IL)-1β levels. Only DOXY+ESC successfully reversed the LPS-induced increase in NF-kBp65 expression and TNFα levels. DOXY caused a marked increase in the hippocampal expression of phospho-CREB and GSH concentrations. DOXY and DOXY+ESC showed a tendency to modulate the functional status of mitogen-activated kinase p42-44 (Phospho-p44/42 MAPK) and of the phosphorylated form of glycogen synthase kinase 3 beta (GSK3β), revealing a protective profile against inflammation. In conclusion, SDD, combined with ESC, seems to be a good strategy for reverting inflammatory changes and protecting against depression.


Hair Loss Associated with Escitalopram: Do SSRIs Affect Melatonin at the Hair Follicle?

İrem Yazıcı Karabulut, Hasan Gokcay, Hasan Belli
PMID: 34185743   DOI: 10.24869/psyd.2021.187

Abstract




Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress

Vlad Dionisie, Adela Magdalena Ciobanu, Vlad Alexandru Toma, Mihnea Costin Manea, Ioana Baldea, Diana Olteanu, Alexandra Sevastre-Berghian, Simona Clichici, Mirela Manea, Sorin Riga, Gabriela Adriana Filip
PMID: 34299103   DOI: 10.3390/ijms22147483

Abstract

In recent years, escitalopram (ESC) has been suggested to have different mechanisms of action beyond its well known selective serotonin reuptake inhibition. The aim of this study is to investigate the effects of escitalopram on oxidative stress, apoptosis, brain-derived neurotrophic factor (BDNF), Methyl-CpG-binding protein 2 (MeCP2), and oligodendrocytes number in the brain of chronic unpredictable mild stress-induced depressed rats. The animals were randomised in four groups (8 in each group): control, stress, stress + ESC 5 and stress + ESC 5/10. ESC was administered for 42 days in a fixed dose (5 mg/kg b.w.) or in an up-titration regimen (21 days ESC 5 mg/kg b.w. then 21 days ESC 10 mg/kg b.w.). Sucrose preference test (SPT) and elevated plus maze (EPM) were also performed. ESC improved the percentage of sucrose preference, locomotion and anxiety. ESC5/10 reduced the oxidative damage in the hippocampus and improved the antioxidant defence in the hippocampus and frontal lobe. ESC5/10 lowered caspase 3 activity in the hippocampus. Escitalopram had a modulatory effect on BDNF and the number of oligodendrocytes in the hippocampus and frontal lobe and also improved the MeCP2 expressions. The results confirm the multiple pathways implicated in the pathogenesis of depression and suggest that escitalopram exerts an antidepressant effect via different intricate mechanisms.


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